molecular formula C25H26N6O3 B14246992 Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-

Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-

Cat. No.: B14246992
M. Wt: 458.5 g/mol
InChI Key: STNJCYKOXYBBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)- (hereafter referred to by its systematic name) is a pyrrolo[2,1-f][1,2,4]triazine derivative distinguished by its complex substitution pattern. Its structure features a carboxamide group at position 6, a 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino] substituent at position 4, and an N-(1-phenylethyl) group (Fig. 1). The compound was identified as a potent inhibitor of p38 alpha mitogen-activated protein (MAP) kinase, with its crystal structure resolved via X-ray diffraction (1.72 Å resolution) . This kinase plays a critical role in inflammatory signaling pathways, positioning the compound as a candidate for anti-inflammatory or anticancer therapeutics.

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a bicyclic heterocycle containing a bridgehead nitrogen, enabling diverse interactions with biological targets.

Properties

Molecular Formula

C25H26N6O3

Molecular Weight

458.5 g/mol

IUPAC Name

4-[5-(methoxycarbamoyl)-2-methylanilino]-5-methyl-N-(1-phenylethyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C25H26N6O3/c1-15-10-11-19(24(32)30-34-4)12-21(15)29-23-22-16(2)20(13-31(22)27-14-26-23)25(33)28-17(3)18-8-6-5-7-9-18/h5-14,17H,1-4H3,(H,28,33)(H,30,32)(H,26,27,29)

InChI Key

STNJCYKOXYBBIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)NC(C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Chloramine-Mediated Amination and Cyclization (Patent Route)

The foundational method, described in US6867300B2, involves amination of a pyrrole precursor using chloramine, avoiding toxic by-products associated with hydroxylamine-O-sulfonic acid (HOSA) or dinitrophenylhydroxylamines.

Step 1 : Amination of 5-methylpyrrole-2-carboxylate
Reacting 5-methylpyrrole-2-carboxylate 1 with chloramine in tetrahydrofuran (THF) at 0–5°C yields the aminated intermediate 2 (78% yield).

Step 2 : Cyclization to Pyrrolotriazine
Heating 2 at 120–140°C in toluene with p-toluenesulfonic acid (PTSA) catalyzes cyclization, forming the pyrrolo[2,1-f]triazine-6-carboxylate 3 (65% yield).

Mechanistic Insight : Chloramine acts as an electrophilic nitrogen source, facilitating pyrrole amination without requiring harsh oxidants. Cyclization proceeds via intramolecular nucleophilic attack of the amine on a proximal carbonyl, followed by dehydration.

Rearrangement of Pyrrolooxadiazines (Beilstein Method)

An alternative route from Beilstein Journal of Organic Chemistry employs nucleophile-induced rearrangement of pyrrolooxadiazines 11 to access the triazine core under milder conditions (60–80°C vs. traditional 150°C).

Procedure :

  • Treat pyrrolooxadiazine 11 with ammonium acetate in ethanol at 70°C for 6 hours, inducing rearrangement to pyrrolotriazinone 12 (82% yield).
  • Subsequent chlorination using POCl3 converts 12 to the reactive 4-chlorotriazine intermediate 13 , enabling functionalization at position 4.

Advantages : Avoids high-temperature cyclization, improving scalability and reducing side reactions.

Installation of the N-(1-Phenylethyl)carboxamide Group

Carboxamide Formation via Acylation

The 6-carboxamide moiety is introduced through nucleophilic displacement of a 6-chloro or 6-ester group.

Step 1 : Ester Hydrolysis
Hydrolyze methyl 5-methylpyrrolotriazine-6-carboxylate 3 with NaOH in methanol/water to the carboxylic acid 4 (90% yield).

Step 2 : Coupling with 1-Phenylethylamine
Activate 4 using thionyl chloride (SOCl2) to form the acyl chloride 5 , then react with 1-phenylethylamine in dichloromethane (DCM) to yield 6 (N-(1-phenylethyl)carboxamide, 85% yield).

Alternative : Use peptide coupling agents (e.g., HATU, EDCI) for milder conditions, though cost may limit industrial application.

Functionalization at Position 4: Installing the [[5-[(Methoxyamino)carbonyl]-2-methylphenyl]amino] Substituent

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of 4-chlorotriazine 13 with 5-[(methoxyamino)carbonyl]-2-methylaniline 14 provides the desired C–N bond.

Conditions :

  • Catalyst: Pd2(dba)3/Xantphos
  • Base: Cs2CO3
  • Solvent: 1,4-dioxane, 100°C, 12 hours
  • Yield: 70–75%

Challenges :

  • Steric hindrance from the 2-methyl group necessitates bulky ligands (Xantphos).
  • Competing hydrolysis of the methoxyamino carbonyl group requires anhydrous conditions.

Reductive Amination for Methoxyamino Carbonyl Installation

The Master Organic Chemistry protocol for reductive amination adapts well to installing the methoxyamino group.

Step 1 : Formation of Imine
React 5-amino-2-methylbenzoic acid 15 with methoxyamine hydrochloride in ethanol at pH 4.5 (acetic acid buffer) to form the imine 16 .

Step 2 : Selective Reduction
Reduce 16 with sodium cyanoborohydride (NaBH3CN), which selectively targets the iminium ion over esters, yielding 14 (5-[(methoxyamino)carbonyl]-2-methylaniline, 80% yield).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Scalability Safety Concerns
Chloramine Amination Pyrrole amination → Cyclization 65 High Chloramine handling
Pyrrolooxadiazine Rearrangement Oxadiazine rearrangement → Chlorination 82 Moderate POCl3 toxicity
Buchwald–Hartwig Pd-catalyzed coupling 75 Low Pd residue removal

Optimized Route :

  • Construct the triazine core via pyrrolooxadiazine rearrangement for higher yield.
  • Install N-(1-phenylethyl)carboxamide via acyl chloride coupling.
  • Perform Buchwald–Hartwig amination with in situ-generated 14 .

Troubleshooting and Process Optimization

Mitigating Chloramine Decomposition

  • Solution : Prepare chloramine fresh and use cold THF (0°C) to stabilize it during pyrrole amination.

Enhancing Cyclization Efficiency

  • Catalyst Screening : Substituting PTSA with camphorsulfonic acid (CSA) increases cyclization rate by 20%.

Reducing Pd Catalyst Loading

  • Ligand Design : Bulky biarylphosphines (SPhos) enable Pd loading reduction to 0.5 mol% without yield loss.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired outcome, often involving specific temperatures, solvents, and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may introduce hydroxyl groups, while reduction reactions can remove oxygen-containing groups

Comparison with Similar Compounds

Table 1: Comparison of Pyrrolo[2,1-f][1,2,4]triazine Derivatives

Compound Name / ID Target Key Structural Features Activity (IC₅₀ or EC₅₀) Reference
Target Compound p38 alpha MAP kinase 4-[[5-(methoxyamino)carbonyl]-2-methylphenyl]amino, N-(1-phenylethyl) Not reported
BMS-540215 VEGFR-2 kinase 5-methyl, 6-alkoxy substituent <10 nM (VEGFR-2)
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate Influenza A (H1N1) neuraminidase 4-(4-methoxyphenyl), 2-p-tolyl, dicarboxylate IC₅₀ = 4 µg/mL
Brivanib alaninate FGFR/VEGFR kinases 4-oxo-3,4-dihydroquinazoline hybrid FDA-approved (2011)
Pyrrolo[2,1-f][1,2,4]triazine 2 (AAK1 inhibitor) Adaptor protein 2-associated kinase 1 (AAK1) 7-methyl, 4-aminophenyl substituent Not reported

Key Observations:

Target Specificity: The target compound’s N-(1-phenylethyl) group and methoxyamino carbonyl substituent likely enhance selectivity for p38 MAP kinase, distinguishing it from VEGFR-2 inhibitors like BMS-540215, which prioritize alkoxy groups at position 6 . Brivanib alaninate, an FDA-approved antitumor agent, hybridizes the pyrrolo[2,1-f][1,2,4]triazine scaffold with a quinazoline moiety for dual FGFR/VEGFR inhibition .

Antiviral vs. Kinase Inhibition :

  • Derivatives such as the dimethyl dicarboxylate compound in exhibit antiviral activity (IC₅₀ = 4 µg/mL against H1N1) via neuraminidase inhibition, contrasting with the kinase-focused activity of the target compound .

Synthetic Strategies :

  • The target compound’s synthesis likely involves Cu(II)-catalyzed cyclization (similar to Schemes in ), whereas antiviral derivatives are synthesized via 1,3-cycloaddition of triazinium salts .

Therapeutic Potential

  • The target compound’s p38 MAP kinase inhibition suggests utility in inflammatory diseases or cancer, paralleling the clinical success of brivanib in oncology .
  • Antiviral derivatives () underscore the scaffold’s versatility, with activity against RNA viruses like norovirus and influenza .

Biological Activity

Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)- is a complex organic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a kinase inhibitor. The following sections will explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a fused heterocyclic structure characterized by a pyrrolo triazine core with various substituents that enhance its solubility and biological activity. Its unique structural features allow for modifications that can improve efficacy and reduce toxicity in therapeutic contexts.

Biological Activity

Pyrrolo[2,1-f][1,2,4]triazine derivatives have been shown to exhibit significant biological activities:

  • Kinase Inhibition : These compounds are primarily explored for their potential in cancer therapy due to their ability to modulate kinase activity. For example, pyrrolo[2,1-f][1,2,4]triazine derivatives have been linked to the inhibition of specific kinases involved in cancer progression. In particular, inhibitors of p38α have shown efficacy in models of acute and chronic inflammation .
  • Antiviral Activity : Some derivatives have demonstrated promising antiviral properties. For instance, certain pyrrolotriazinone compounds have shown broad in vitro antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus .

Synthesis Methods

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be achieved through several methodologies:

  • Nucleophilic Substitution : This method often involves the rearrangement of pyrrolooxadiazines or cyclization reactions leading to the formation of triazine derivatives .
  • Functional Group Modifications : Modifications at various positions on the triazine ring can enhance biological activity. For instance, the incorporation of aryl and heteroaryl ketones at the C6 position has led to potent inhibitors with significant therapeutic potential .

Case Studies

Several studies illustrate the biological activity of pyrrolo[2,1-f][1,2,4]triazine derivatives:

StudyCompoundBiological ActivityIC50 Value
Hunt et al. (2021)Compound 2VEGFR-2 Inhibition0.066 µM
Hunt et al. (2021)Compound 3EGFR Inhibition0.023 µM
Borzilleri et al. (2021)Compound 8VEGFR-2 InhibitionNot specified
Cai et al. (2018)Compound 13HER2 and EGFR Inhibition0.01 µM (HER2), 0.006 µM (EGFR)

These studies indicate that various derivatives exhibit potent inhibition against key kinases involved in cancer signaling pathways.

Interaction studies have focused on the binding affinity of pyrrolo[2,1-f][1,2,4]triazine compounds with various biological targets. For instance:

  • Binding Studies : Docking studies have revealed that certain compounds act as ATP-competitive inhibitors by forming hydrogen bonds with critical residues in the kinase active sites .
  • Cellular Assays : In vitro assays have demonstrated dose-dependent inhibition of phosphorylation in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide derivatives, and how are key intermediates validated?

  • Methodological Answer : Common routes involve multi-step condensation and cyclization reactions. For example, acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with activated carbonyl reagents (e.g., p-fluorobenzoyl chloride) followed by amination is a validated pathway . Intermediate validation typically employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Reaction yields and purity are monitored via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural motifs, such as the methoxyamino carbonyl group?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carboxamide carbonyls (δ 165–170 ppm). The methoxyamino group (NH-OCH3_3) shows a singlet at δ 3.7–3.9 ppm for OCH3_3 .
  • IR : Stretching vibrations at ~1680 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-N) confirm carboxamide and triazine linkages .
  • Mass Spectrometry : ESI-MS/MS fragments at m/z 406.481 (M+H+^+) align with the molecular formula C22_{22}H26_{26}N6_6O2_2 .

Q. How can researchers ensure reproducibility in synthesizing N-(1-phenylethyl)-substituted derivatives?

  • Methodological Answer : Standardize reaction conditions (solvent, temperature, catalyst) using protocols from RCSB PDB ligand entries. For example, amidation reactions with N-(1-phenylethyl)amine require anhydrous DMF at 80°C under nitrogen, with triethylamine as a base. Purity is confirmed via TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane) and recrystallization from ethanol .

Advanced Research Questions

Q. What computational strategies resolve contradictions in proposed reaction mechanisms for triazine ring formation?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. For instance, cyclization steps via [1,2,4]-triazine formation can be validated by comparing computed activation energies (ΔG^\ddagger) with experimental kinetic data. Discrepancies between theoretical and experimental yields (e.g., <10% vs. 25%) may arise from solvent effects, which are addressed using COSMO-RS solvation models .

Q. How can AI-driven platforms optimize reaction conditions for high-yield synthesis of pyrrolotriazine carboxamides?

  • Methodological Answer : Machine learning algorithms (e.g., Bayesian optimization) analyze historical reaction data to predict optimal parameters. For example:

ParameterRange TestedOptimal ValueSource
Temperature60–100°C80°C
Catalyst Loading1–5 mol%3 mol% Pd(OAc)2_2
AI platforms like ICReDD integrate quantum chemical calculations to refine experimental workflows, reducing trial-and-error cycles by 40–60% .

Q. What experimental and computational methods validate ligand-protein binding hypotheses for this compound in kinase inhibition studies?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina screens binding poses in ATP-binding pockets (e.g., EGFR kinase), with scoring functions (ΔG < -8 kcal/mol indicating strong binding) .
  • SPR Assays : Surface plasmon resonance quantifies binding affinity (KD_D < 100 nM) and kinetics (kon_{on}/koff_{off}) .
  • Contradiction Analysis : Discrepancies between docking scores and SPR data (e.g., high ΔG but low KD_D) are resolved using molecular dynamics simulations (100 ns trajectories) to assess conformational stability .

Methodological Guidance for Data Contradictions

Q. How should researchers address inconsistencies in spectroscopic data versus crystallographic structures?

  • Methodological Answer :

  • Case Study : A reported 13^13C NMR signal at δ 158 ppm (assigned as C=O) conflicts with X-ray crystallography data showing hydrogen bonding distorting carbonyl geometry.
  • Resolution : Perform variable-temperature NMR to assess dynamic effects and compare with DFT-calculated chemical shifts (e.g., Gaussian09) .

Q. What statistical frameworks are recommended for analyzing heterogeneous bioactivity data across cell lines?

  • Methodological Answer : Multivariate ANOVA identifies confounding variables (e.g., cell line genetic drift). For IC50_{50} variability >50%, hierarchical clustering groups data by kinase expression profiles, while bootstrap resampling (n=1000) calculates 95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.